Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-4-16-22-21-25(23-16)19(26)18(29-21)17(15-7-5-6-13(2)12-15)24-10-8-14(9-11-24)20(27)28-3/h5-7,12,14,17,26H,4,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIYJCDPZAMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a thiazolo-triazole moiety and a tolyl group. Its molecular formula is with a molecular weight of approximately 445.56 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that compounds containing the thiazolo-triazole framework exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.5 | Neelgundmath et al., 2017 |
| HepG2 (Liver) | 6.9 | Neelgundmath et al., 2017 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of stress response pathways.
The primary mechanisms by which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : The compound has been reported to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a critical regulator of inflammation and cell survival pathways. This interaction may lead to reduced inflammatory responses and enhanced apoptosis in tumor cells .
- Endoplasmic Reticulum (ER) Stress Induction : The compound also influences ER stress pathways, which are crucial for maintaining cellular homeostasis. By modulating these pathways, it can trigger apoptotic signals in cancer cells .
- Antioxidant Activity : Some studies suggest that compounds with similar structures have antioxidant properties, which may contribute to their protective effects against oxidative stress in various cellular contexts .
Case Studies and Research Findings
Several research articles have documented the biological activity of related compounds, providing insights into the efficacy and safety profiles of thiazolo-triazole derivatives:
- Study on Anticancer Efficacy : In vitro studies demonstrated that thiazolo-triazole derivatives significantly inhibited cell proliferation in breast and liver cancer models. The most potent compounds showed IC50 values in the low micromolar range .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds, suggesting potential applications in neurodegenerative diseases due to their ability to modulate neuroinflammation and oxidative stress .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate has demonstrated moderate to high activity against various bacterial strains in vitro studies. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
The compound has shown promising neuroprotective properties by modulating pathways associated with neurodegenerative diseases. It interacts with proteins involved in cellular stress responses, such as activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), suggesting its role in protecting neurons from inflammatory damage.
Anti-inflammatory Activity
In addition to its neuroprotective effects, this compound has been studied for its anti-inflammatory properties. It influences biochemical pathways related to inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Study on Antimicrobial Activity : A series of tests evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that administration of the compound reduced markers of oxidative stress in animal models of neurodegeneration.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Neuroprotective Drugs : Formulation of treatments for neurodegenerative diseases like Alzheimer's or Parkinson's.
- Anti-inflammatory Medications : Potential use in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate, and what challenges arise during its purification?
- Methodological Answer : Synthesis of thiazolo-triazole-piperidine hybrids typically involves multi-step protocols. For analogous compounds, diethyl oxalate and ketone precursors (e.g., 1-(4-methoxyphenyl)ethan-1-one) are condensed in toluene with sodium hydride to form intermediates, followed by cyclization with thiosemicarbazides or hydrazine derivatives . Key challenges include controlling regioselectivity during thiazolo-triazole formation and isolating hydroxylated intermediates due to their polarity. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR are critical for verifying the piperidine carboxylate backbone, m-tolyl substituents, and thiazolo-triazole ring. Key signals include downfield shifts for hydroxyl (δ 10–12 ppm) and ester carbonyl (δ 165–170 ppm) groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
- IR : Stretching vibrations for ester C=O (~1720 cm) and hydroxyl groups (~3200 cm) validate functional groups .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Thiazolo-triazole derivatives are typically sparingly soluble in water but soluble in DMSO, methanol, or dichloromethane. Solubility can be quantified via shake-flask method with UV-Vis calibration .
- Stability : Hydroxyl and ester groups may hydrolyze under acidic/basic conditions. Stability studies (e.g., pH 2–9 buffers, 25–40°C) with HPLC monitoring are recommended. Lyophilization or storage under inert gas (N) at −20°C prevents degradation .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against fungal targets like lanosterol 14α-demethylase?
- Methodological Answer :
- Target Selection : Retrieve the enzyme’s crystal structure (e.g., PDB ID 3LD6 for lanosterol 14α-demethylase) from the Protein Data Bank .
- Docking Protocol : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (remove water, add polar hydrogens). Validate the protocol with co-crystallized ligands (RMSD < 2.0 Å) .
- Key Interactions : Prioritize hydrogen bonds with the heme iron, hydrophobic interactions with the active site (e.g., Leu376, Phe228), and π-π stacking with aromatic residues .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo assays for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes + NADPH) to identify rapid degradation. Use LC-MS to detect metabolites .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, explaining reduced efficacy in vivo .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability if poor solubility limits in vivo activity .
Q. How can structure-activity relationship (SAR) studies guide the modification of the m-tolyl or piperidine moieties to enhance antifungal potency?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., Cl, CF) or donating (e.g., OCH) groups on the m-tolyl ring. Compare minimum inhibitory concentrations (MICs) against Candida spp. via broth microdilution assays .
- Piperidine Modifications : Replace the methyl ester with amides or tertiary alcohols to assess impact on membrane permeability (logP via shake-flask) and target binding (SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
